4-(3,4-Dimethylphenyl)piperazinyl 4-nitrophenyl ketone
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Description
4-(3,4-Dimethylphenyl)piperazinyl 4-nitrophenyl ketone is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
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Scientific Research Applications
Solid-state Structures and Solvatochromism
The solvatochromism and solid-state structures of Michler's ketones, including derivatives similar to 4-(3,4-Dimethylphenyl)piperazinyl 4-nitrophenyl ketone, have been studied. These compounds exhibit unique solvatochromic properties due to their specific substituents, which are influenced by the dipolarity/polarizability and hydrogen bond acidity of solvents. The solid-state structures of these compounds have been determined by X-ray structure analysis, providing insights into their spectral characteristics and solvatochromic properties (Spange et al., 2002).
Catalytic Applications
The use of solid super acids as catalysts in Friedel–Crafts acylation reactions to produce ketones, including benzophenones, has been explored. The study demonstrates solvent-free reactions to produce benzophenones, which have applications in intermediates, fine chemicals, dyes, and pharmaceuticals industries (Tiwari & Yadav, 2015).
Synthesis of 1,2,3-Triazoles
Research on the chemoselectivity in synthesizing 1,2,3-triazoles from enolizable ketones, primary alkylamines, and 4-nitrophenyl azide has been conducted. This provides insights into the metal-free route towards synthesizing 1,2,3-triazoles, which are of interest in various chemical applications (Opsomer et al., 2017).
Luminescent Sensing
Research on lanthanide metal-organic frameworks (Ln-MOFs) containing open ketone group sites, including benzophenones, has shown these compounds to be highly sensitive in detecting nitrobenzene and iron(III) ions. This indicates potential applications in luminescent sensing materials for environmental and safety monitoring (Zhang et al., 2017).
Crystal Structures of Salts
The crystal structures of salts of the 4-(4-nitrophenyl)piperazin-1-ium cation have been studied. The understanding of these structures contributes to the development of new materials and pharmaceuticals (Prasad et al., 2022).
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-6-18(13-15(14)2)20-9-11-21(12-10-20)19(23)16-4-7-17(8-5-16)22(24)25/h3-8,13H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZLKECATGZIPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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